molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4

3-Cyano-3,5,5-trimethylcyclohexanone

Cat. No. B1294546
CAS RN: 7027-11-4
M. Wt: 165.23 g/mol
InChI Key: JJDFVIDVSCYKDS-UHFFFAOYSA-N
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Patent
US05516928

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4.14 g (0.02mol) of butyltrimethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone over a period of 120 min and at a temperature of 115° C. Following neutralization with 4 g of H3PO4 the mixture is distilled. There are obtained 424.3 g of isophorone and 478.3 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 98.8% based on converted isophorone and 96.5% based on HCN used.
Quantity
622 g
Type
reactant
Reaction Step One
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.COC(=O)[O-].C([N+](C)(C)C)CCC.[CH:24]#[N:25].OP(O)(O)=O>>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:24]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:25] |f:1.2|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Smiles
COC([O-])=O.C(CCC)[N+](C)(C)C
Name
mixture
Quantity
288.3 g
Type
reactant
Smiles
Name
Quantity
3 mol
Type
reactant
Smiles
C#N
Name
Quantity
1.5 mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 115° C
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 424.3 g
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 478.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05516928

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4.14 g (0.02mol) of butyltrimethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone over a period of 120 min and at a temperature of 115° C. Following neutralization with 4 g of H3PO4 the mixture is distilled. There are obtained 424.3 g of isophorone and 478.3 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 98.8% based on converted isophorone and 96.5% based on HCN used.
Quantity
622 g
Type
reactant
Reaction Step One
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.COC(=O)[O-].C([N+](C)(C)C)CCC.[CH:24]#[N:25].OP(O)(O)=O>>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:24]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:25] |f:1.2|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Smiles
COC([O-])=O.C(CCC)[N+](C)(C)C
Name
mixture
Quantity
288.3 g
Type
reactant
Smiles
Name
Quantity
3 mol
Type
reactant
Smiles
C#N
Name
Quantity
1.5 mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 115° C
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 424.3 g
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 478.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.